4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
Overview
Description
4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol. This compound is a derivative of cyclohexan-1-amine, featuring a methyl group at the 4-position and a 3-methylbutyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: Cyclohexan-1-amine is used as the starting material.
Methylation: The cyclohexan-1-amine undergoes methylation to introduce a methyl group at the 4-position.
Alkylation: The resulting 4-methylcyclohexan-1-amine is then alkylated with 3-methylbutyl bromide to introduce the 3-methylbutyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide.
Reduction: Reduction reactions can reduce the compound to its corresponding amine.
Substitution: Substitution reactions can replace the 3-methylbutyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted cyclohexan-1-amines.
Scientific Research Applications
4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is similar to other cyclohexan-1-amines, but its unique structural features, such as the presence of the 3-methylbutyl group, distinguish it from other compounds in this class. Some similar compounds include:
Cyclohexan-1-amine
4-Methylcyclohexan-1-amine
N-(3-methylbutyl)cyclohexan-1-amine
These compounds share the cyclohexan-1-amine core but differ in the presence and position of substituents.
Properties
IUPAC Name |
4-methyl-N-(3-methylbutyl)cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h10-13H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQSKKCOSUMZTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612706 | |
Record name | 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-76-1 | |
Record name | 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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